3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
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Overview
Description
3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoquinoline moiety, and a propanamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction, where the intermediate product reacts with a suitable amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide
- 3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-6,7-dihydro-5H-benzo[c]azepin-8-yl]propanamide
Uniqueness
3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a dihydroisoquinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-18(2)12-14-26-15-13-19-8-10-22(16-21(19)17-26)25-24(27)11-9-20-6-4-5-7-23(20)28-3/h4-8,10,12,16H,9,11,13-15,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSMYVPJTBNGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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